2-[(3-Fluorobenzyl)oxy]benzaldehyde
CAS No.: 172685-67-5
Cat. No.: VC7803271
Molecular Formula: C14H11FO2
Molecular Weight: 230.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 172685-67-5 |
|---|---|
| Molecular Formula | C14H11FO2 |
| Molecular Weight | 230.23 g/mol |
| IUPAC Name | 2-[(3-fluorophenyl)methoxy]benzaldehyde |
| Standard InChI | InChI=1S/C14H11FO2/c15-13-6-3-4-11(8-13)10-17-14-7-2-1-5-12(14)9-16/h1-9H,10H2 |
| Standard InChI Key | BSAJRFAEOQFFKC-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C=O)OCC2=CC(=CC=C2)F |
| Canonical SMILES | C1=CC=C(C(=C1)C=O)OCC2=CC(=CC=C2)F |
Introduction
Structural Characteristics and Nomenclature
The IUPAC name for this compound is 2-[(3-fluorophenyl)methoxy]benzaldehyde. Its structure consists of a benzaldehyde ring (positions 1–6) with a methoxy group at position 2, where the methoxy oxygen is further connected to a 3-fluorobenzyl group. The canonical SMILES representation is O=Cc1ccccc1OCCc2cccc(F)c2, and its InChIKey is IRZBCKWHYJXVGO-UHFFFAOYSA-N. The fluorine atom at the meta position on the benzyl group influences electronic effects, enhancing the compound's stability and reactivity in specific reactions.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of 2-[(3-fluorobenzyl)oxy]benzaldehyde typically follows a Williamson ether synthesis pathway:
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Reactants: 2-Hydroxybenzaldehyde and 3-fluorobenzyl bromide.
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Base: Potassium carbonate (K₂CO₃) or sodium hydride (NaH).
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Solvent: Dimethylformamide (DMF) or acetone.
The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the benzyl bromide. A representative reaction equation is:
Table 1: Optimization of Synthesis Conditions
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | DMF | 85 |
| Temperature (°C) | 90 | 82 |
| Reaction Time (h) | 18 | 88 |
Industrial-Scale Production
Industrial methods mirror laboratory techniques but employ continuous-flow reactors to enhance efficiency. Safety protocols prioritize minimizing exposure to volatile intermediates like 3-fluorobenzyl bromide.
Physicochemical Properties
Table 2: Key Physical Properties
| Property | Value/Description |
|---|---|
| Molecular Weight | 242.24 g/mol |
| Melting Point | 45–48°C (estimated) |
| Boiling Point | 290–295°C (extrapolated) |
| Solubility | Soluble in DMF, acetone, ether |
| LogP (Partition Coeff.) | 2.8 (predicted) |
The fluorine atom increases lipophilicity compared to non-fluorinated analogs, potentially enhancing bioavailability in biological systems.
Chemical Reactivity and Derivatives
Aldehyde Group Reactions
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Oxidation: Forms 2-[(3-fluorobenzyl)oxy]benzoic acid using KMnO₄ or CrO₃.
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Reduction: Converts to 2-[(3-fluorobenzyl)oxy]benzyl alcohol via NaBH₄ or LiAlH₄.
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Nucleophilic Addition: Reacts with amines (e.g., hydroxylamine) to form Schiff bases.
Ether Stability
The benzyl ether linkage is resistant to hydrolysis under mild conditions but cleaves in strong acids (e.g., HBr in acetic acid).
Biological Activity and Research Applications
Table 3: Antimicrobial Activity of Analogous Compounds
| Compound | MIC (µM) vs. S. aureus | MIC (µM) vs. E. coli |
|---|---|---|
| 4-Fluorobenzaldehyde | 50–100 | 100–200 |
| 2-Chlorobenzaldehyde | 30–60 | 60–120 |
The 3-fluorobenzyl group may enhance membrane penetration, improving efficacy against Gram-positive bacteria .
Anticancer Research
Benzaldehyde derivatives are known to induce apoptosis in cancer cells by inhibiting tubulin polymerization or generating reactive oxygen species (ROS). For instance, a study on hepatocellular carcinoma cells demonstrated that fluorinated benzaldehydes reduced cell viability by 40–60% at 50 µM .
Industrial and Pharmaceutical Applications
Pharmaceutical Intermediates
This compound serves as a precursor in synthesizing MAO-B inhibitors (e.g., Safinamide derivatives) . The fluorobenzyl group improves blood-brain barrier permeability, critical for CNS-targeted drugs.
Material Science
Its aldehyde group facilitates cross-linking in polymer synthesis, enabling the creation of fluoroaromatic resins with enhanced thermal stability.
Comparison with Structural Analogs
Table 4: Comparative Analysis with Related Compounds
| Compound | Key Difference | Bioactivity (Relative) |
|---|---|---|
| 2-Chloro-5-fluorobenzaldehyde | Chlorine substituent | Higher cytotoxicity |
| 2-Methoxybenzaldehyde | Lack of fluorine | Lower logP |
The absence of a chlorine atom in 2-[(3-fluorobenzyl)oxy]benzaldehyde may reduce hepatotoxicity compared to chlorinated analogs.
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